Cas no 40525-65-3 (Methyl 2-(2-(benzyloxy)phenyl)acetate)
Methyl 2-(2-(benzyloxy)phenyl)acetate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 2-(2-(benzyloxy)phenyl)acetate
- Benzeneacetic acid,2-(phenylmethoxy)-, methyl ester
- methyl 2-(2-phenylmethoxyphenyl)acetate
- METHYL 2-(PHENYLMETHOXY)-BENZENEACETATE
- (2-benzyloxy-phenyl)-acetic acid methyl ester
- 2-(2-benzyloxy)phenyl-acetic acid methyl ester
- methyl 2-(phenylmethoxy)benzeneacetate
- methyl 2-[2-(benzyloxy)benzyl]acetate
- methyl 2-benzyloxyphenylacetate
- methyl ortho-benzyloxyphenylacetate
- methyl (2-benzyloxyphenyl)acetate
- CPIKEDMPXDEUED-UHFFFAOYSA-N
- Methyl 2-(benzyloxy)-phenylacetate
- Methyl [2-(benzyloxy)phenyl]acetate
- AB16613
- 2-benzyloxyphenylacetic acid methyl ester
- AK140378
- 2-(Benzyloxy)phenylacetic acid methyl ester
- DTXSID90454376
- O11845
- SCHEMBL2988197
- AC-12342
- MFCD03840752
- AKOS015960771
- DS-7036
- CS-0197209
- FT-0758467
- 40525-65-3
- methyl 2-[2-(benzyloxy)phenyl]acetate
- DA-06088
-
- MDL: MFCD03840752
- Inchi: 1S/C16H16O3/c1-18-16(17)11-14-9-5-6-10-15(14)19-12-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3
- InChI Key: CPIKEDMPXDEUED-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C1C=CC=CC=1CC(=O)OC
Computed Properties
- Exact Mass: 256.11000
- Monoisotopic Mass: 256.109944368g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 6
- Complexity: 271
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 35.5
Experimental Properties
- Density: 1.129
- Boiling Point: 364.8°Cat760mmHg
- Flash Point: 152.5°C
- Refractive Index: 1.56
- PSA: 35.53000
- LogP: 2.98110
Methyl 2-(2-(benzyloxy)phenyl)acetate Customs Data
- HS CODE:2918990090
- Customs Data:
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Methyl 2-(2-(benzyloxy)phenyl)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EE421-250mg |
Methyl 2-(2-(benzyloxy)phenyl)acetate |
40525-65-3 | 95+% | 250mg |
569CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EE421-1g |
Methyl 2-(2-(benzyloxy)phenyl)acetate |
40525-65-3 | 95+% | 1g |
1136CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EE421-5g |
Methyl 2-(2-(benzyloxy)phenyl)acetate |
40525-65-3 | 95+% | 5g |
2396CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EE421-100mg |
Methyl 2-(2-(benzyloxy)phenyl)acetate |
40525-65-3 | 95+% | 100mg |
247CNY | 2021-05-07 | |
| Alichem | A019109348-5g |
Methyl 2-(2-(benzyloxy)phenyl)acetate |
40525-65-3 | 95% | 5g |
$292.12 | 2023-09-02 | |
| Alichem | A019109348-10g |
Methyl 2-(2-(benzyloxy)phenyl)acetate |
40525-65-3 | 95% | 10g |
$397.98 | 2023-09-02 | |
| Alichem | A019109348-25g |
Methyl 2-(2-(benzyloxy)phenyl)acetate |
40525-65-3 | 95% | 25g |
$703.50 | 2023-09-02 | |
| TRC | M309810-50mg |
Methyl 2-(2-(Benzyloxy)phenyl)acetate |
40525-65-3 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M309810-100mg |
Methyl 2-(2-(Benzyloxy)phenyl)acetate |
40525-65-3 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | M309810-500mg |
Methyl 2-(2-(Benzyloxy)phenyl)acetate |
40525-65-3 | 500mg |
$ 95.00 | 2022-06-04 |
Methyl 2-(2-(benzyloxy)phenyl)acetate Suppliers
Methyl 2-(2-(benzyloxy)phenyl)acetate Related Literature
-
Chris Sherer,Saurabh Prabhu,David Adams,Joseph Hayes,Farzana Rowther,Ibrahim Tolaymat,Tracy Warr,Timothy J. Snape Med. Chem. Commun. 2018 9 1850
Additional information on Methyl 2-(2-(benzyloxy)phenyl)acetate
Methyl 2-(2-(benzyloxy)phenyl)acetate (CAS No. 40525-65-3): A Comprehensive Overview
Methyl 2-(2-(benzyloxy)phenyl)acetate, identified by its CAS number 40525-65-3, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This ester derivative exhibits a unique structural framework that has garnered attention for its potential applications in synthetic chemistry and as a precursor in the development of novel bioactive molecules.
The molecular structure of Methyl 2-(2-(benzyloxy)phenyl)acetate consists of a phenyl ring substituted with a benzyloxy group at the second position and an acetate moiety at the terminal carbon. This configuration imparts specific electronic and steric properties, making it a valuable intermediate in various chemical transformations. The presence of both aromatic and aliphatic components in its structure allows for diverse functionalization strategies, which are crucial for designing molecules with tailored biological activities.
In recent years, the compound has been explored in the context of drug discovery and development. Its structural features suggest potential utility as a scaffold for small-molecule inhibitors targeting various biological pathways. For instance, the benzyloxy group can serve as a pharmacophore that interacts with specific binding sites on enzymes or receptors, while the acetate moiety provides a site for further derivatization to enhance potency and selectivity.
One of the most compelling aspects of Methyl 2-(2-(benzyloxy)phenyl)acetate is its role in synthetic methodologies. Researchers have leveraged its reactivity to develop novel synthetic routes to more complex molecules. For example, it has been employed in cross-coupling reactions, such as Suzuki-Miyaura coupling, to construct biaryl structures that are prevalent in many pharmacologically active compounds. These reactions highlight the compound's versatility as a building block in organic synthesis.
The pharmaceutical industry has shown particular interest in derivatives of Methyl 2-(2-(benzyloxy)phenyl)acetate due to their potential therapeutic applications. Studies have indicated that modifications to the benzyloxy and acetate groups can significantly alter the pharmacokinetic properties of the resulting compounds. This flexibility allows chemists to optimize solubility, metabolic stability, and target engagement, thereby improving overall drug efficacy.
Recent advancements in computational chemistry have further enhanced the understanding of how Methyl 2-(2-(benzyloxy)phenyl)acetate behaves in biological systems. Molecular modeling studies have provided insights into its interactions with biological targets, helping to predict potential side effects and optimize drug-like properties. These computational approaches are increasingly integral to modern drug discovery pipelines, where rapid screening and design iterations are essential.
The synthesis of Methyl 2-(2-(benzyloxy)phenyl)acetate itself is an intriguing challenge that has been addressed through various methodologies. Traditional synthetic routes often involve multi-step sequences starting from readily available precursors such as phenol derivatives and acetic anhydride. However, recent innovations have focused on more efficient one-pot or catalytic processes that reduce reaction times and improve yields.
In conclusion, Methyl 2-(2-(benzyloxy)phenyl)acetate (CAS No. 40525-65-3) represents a compound with multifaceted applications in synthetic chemistry and pharmaceutical research. Its unique structural features make it a valuable intermediate for constructing complex molecules, while its potential biological activities continue to drive interest in its derivatives. As research progresses, it is likely that new applications and synthetic strategies will emerge, further solidifying its importance in the chemical community.
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